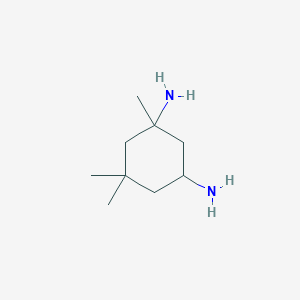
1,5,5-Trimethylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound used in various scientific research applications. It is also known as TMCDA and has a molecular formula of C9H20N2. This compound is a diamine that contains two amine groups (-NH2) attached to a cyclohexane ring.
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a bidentate ligand, which means that it can bind to a metal ion through two different sites. This binding can influence the reactivity and properties of the metal ion, leading to various chemical and biological effects.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,5,5-Trimethylcyclohexane-1,3-diamine. However, some studies suggest that it can act as a chelating agent, which means that it can bind to metal ions and remove them from the body. This property can be useful in the treatment of heavy metal poisoning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5,5-Trimethylcyclohexane-1,3-diamine in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include the lack of information on its mechanism of action and limited research on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1,5,5-Trimethylcyclohexane-1,3-diamine. These include:
1. Investigation of its mechanism of action and binding properties with metal ions.
2. Development of new synthetic methods for the compound and its derivatives.
3. Exploration of its potential applications in the fields of catalysis, drug discovery, and materials science.
4. Evaluation of its toxicity and safety profile for human use.
Conclusion:
In conclusion, 1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound that has various scientific research applications. It is synthesized by reacting 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent. The compound acts as a bidentate ligand and can bind to metal ions. There is limited information available on its biochemical and physiological effects, and more research is needed to explore its potential applications.
Méthodes De Synthèse
The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diamine involves the reaction of 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction produces the desired product along with some by-products. The purification of the product is done by using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1,5,5-Trimethylcyclohexane-1,3-diamine has various scientific research applications. It is used as a ligand in coordination chemistry, which involves the formation of complexes between metal ions and organic ligands. The compound is also used as a building block for the synthesis of various organic compounds such as polyamides, polyurethanes, and dendrimers.
Propriétés
Numéro CAS |
15828-43-0 |
|---|---|
Nom du produit |
1,5,5-Trimethylcyclohexane-1,3-diamine |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1,5,5-trimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)4-7(10)5-9(3,11)6-8/h7H,4-6,10-11H2,1-3H3 |
Clé InChI |
DNMWKVLCHRNMFF-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)N)N)C |
SMILES canonique |
CC1(CC(CC(C1)(C)N)N)C |
Synonymes |
1,3-Cyclohexanediamine, 1,5,5-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

